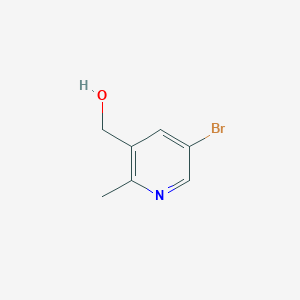

(5-Bromo-2-methylpyridin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

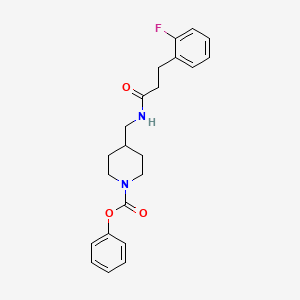

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1346541-53-4 . It is used as a building block for the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-methylpyridin-3-yl)methanol” is represented by the InChI Code: 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.

Physical And Chemical Properties Analysis

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 202.05 .

Aplicaciones Científicas De Investigación

Synthesis of Novel Pyridine Derivatives

“(5-Bromo-2-methylpyridin-3-yl)methanol” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reaction involves the use of palladium as a catalyst and arylboronic acids . These novel pyridine derivatives have been studied using Density Functional Theory (DFT) methods, which describe possible reaction pathways .

Chiral Dopants for Liquid Crystals

The DFT studies also suggest that these pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . Chiral dopants are substances that induce chirality in another substance, and their use in liquid crystals can lead to interesting optical properties .

Biological Activities

The pyridine derivatives synthesized from “(5-Bromo-2-methylpyridin-3-yl)methanol” have been investigated for their biological activities . For instance, they have shown anti-thrombolytic activity, which means they can prevent the breakdown of blood clots . They also have biofilm inhibition activity, which means they can prevent the formation of biofilms, a common problem in medical and industrial settings .

Synthesis of Rupatadine

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis .

Cancer Treatment

Pyrazolopyrimidine derivatives substituted by a reaction with “(5-Bromo-2-methylpyridin-3-yl)methanol” show increased activity against cancer and other diseases related to the dysregulation of cMet kinases . These include non-small-cell lung carcinomas, gastric and esophageal carcinomas .

Treatment of p38 Kinase-Mediated Diseases

Related analogues of “(5-Bromo-2-methylpyridin-3-yl)methanol” are useful in the treatment of p38 kinase-mediated diseases . These include lymphoma and auto-inflammatory disease .

Safety And Hazards

Propiedades

IUPAC Name |

(5-bromo-2-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWUELSONPCFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methylpyridin-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2573767.png)

![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)

![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B2573782.png)

![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)